12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
CAS No.: 118458-57-4
Cat. No.: VC21282946
Molecular Formula: C22H15N3O4
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118458-57-4 |
|---|---|
| Molecular Formula | C22H15N3O4 |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | 6,20-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione |
| Standard InChI | InChI=1S/C22H15N3O4/c1-28-9-3-5-11-13(7-9)23-19-15(11)17-18(22(27)25-21(17)26)16-12-6-4-10(29-2)8-14(12)24-20(16)19/h3-8,23-24H,1-2H3,(H,25,26,27) |
| Standard InChI Key | PHOPMJNJEYAORG-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C3=C4C(=C5C6=C(C=C(C=C6)OC)NC5=C3N2)C(=O)NC4=O |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=C4C(=C5C6=C(C=C(C=C6)OC)NC5=C3N2)C(=O)NC4=O |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
The compound 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione features a complex polycyclic structure with multiple fused rings. Its core structure consists of an indolocarbazole framework with methoxy substituents at positions 2 and 10, and carbonyl groups at positions 5 and 7. The compound is also known by its IUPAC name: 6,20-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione .
The molecular structure contains three nitrogen atoms incorporated into the ring system, which contribute to its potential for hydrogen bonding and other intermolecular interactions. The presence of two methoxy groups adds to the compound's distinct chemical profile and may influence its solubility and interaction with biological systems .
Physical and Chemical Characteristics
The compound is characterized by a molecular weight of 385.4 g/mol and a molecular formula of C22H15N3O4 . Its exact monoisotopic mass is 385.10625597 Da, which is an important parameter for analytical identification using mass spectrometry techniques .
Table 1: Key Physical and Chemical Properties of 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Chemical Identifiers and Notations
For research and database purposes, the compound is associated with several standardized chemical identifiers. These include its CAS number (118458-57-4), PubChem CID (5330716), and various canonical representation systems such as InChI and SMILES notations .
The Standard InChI notation for the compound is: InChI=1S/C22H15N3O4/c1-28-9-3-5-11-13(7-9)23-19-15(11)17-18(22(27)25-21(17)26)16-12-6-4-10(29-2)8-14(12)24-20(16)19/h3-8,23-24H,1-2H3,(H,25,26,27) .
The canonical SMILES notation, which provides a linear text representation of the molecular structure, is: COC1=CC2=C(C=C1)C3=C4C(=C5C6=C(C=C(C=C6)OC)NC5=C3N2)C(=O)NC4=O .
Synthesis and Availability
Synthetic Approaches
Biological Activity and Research Applications
Research Applications
As a research compound, 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione may find applications in several scientific domains:
-
Biochemical research: The compound could be utilized in enzyme inhibition studies, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
-
Medicinal chemistry: As a scaffold for developing more targeted therapeutic agents, the core structure could be modified to enhance specificity or potency for particular biological targets.
-
Structure-activity relationship studies: The compound's distinct structural features make it valuable for investigating how specific substituents influence biological activity within the indolocarbazole family.
-
Cancer research: Given that some indolocarbazole derivatives have shown promise in breast cancer studies, this compound might merit investigation in oncological research contexts .
Structure-Activity Relationships
Key Structural Features
The biological activity of indolocarbazole derivatives is closely tied to their structural characteristics. In related compounds, positions 9 and N-2 have been identified as crucial for activity, while positions 1 and 11 have shown greater tolerance for structural variations . Although these observations come from studies on related compounds, they may provide insight into potential structure-activity relationships for 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione.
The presence of methoxy groups at positions 2 and 10 in this compound is particularly noteworthy. In related structures, such as 9-methoxyellipticine, methoxy substituents have been associated with activity against various human tumor cell lines, especially leukemia . This suggests that the methoxy groups in 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione may confer specific biological properties that warrant further investigation.
Comparative Analysis with Related Compounds
When comparing 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione with other indolocarbazole derivatives, several structural elements stand out as potentially significant for its biological behavior:
-
The dimethoxy substitution pattern differs from compounds like NPCD, potentially influencing its binding affinity and selectivity for biological targets.
-
The core indolocarbazole structure is preserved, suggesting that fundamental activities associated with this scaffold may be maintained.
-
The presence of carbonyl groups at positions 5 and 7 may contribute to hydrogen bonding interactions with biological macromolecules, potentially influencing binding modes and affinities.
Research by Le Pecq et al. on related compounds has indicated that the presence of an electrophilic substituent at position 9 can facilitate direct interaction with DNA, possibly through hydrogen bonding with the negatively charged oxygen of DNA phosphate groups . While the specific positioning of substituents in 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione differs, similar principles may apply to its potential interactions with biological macromolecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume